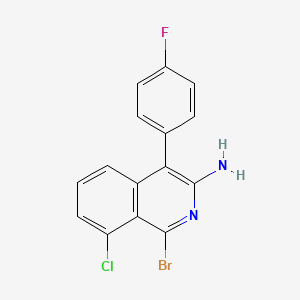

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine typically involves multi-step organic reactions. A common approach might include:

Halogenation: Introduction of bromine and chlorine atoms into the isoquinoline ring.

Amination: Introduction of the amine group.

Substitution: Introduction of the fluorophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound may participate in redox reactions, altering the oxidation state of the nitrogen or halogen atoms.

Coupling Reactions: The fluorophenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles like hydroxide or amines.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products will depend on the specific reactions but could include various substituted isoquinolines or fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways due to its structural complexity.

Medicine: Possible applications in drug development, particularly in designing molecules that interact with specific biological targets.

Industry: Use in the production of materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The halogen atoms could influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-8-chloro-4-phenyl-3-isoquinolinamine

- 1-Bromo-8-chloro-4-(4-methylphenyl)-3-isoquinolinamine

- 1-Bromo-8-chloro-4-(4-chlorophenyl)-3-isoquinolinamine

Uniqueness

The presence of the fluorophenyl group in 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions in various applications.

Actividad Biológica

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H9BrClFN2

- Molar Mass : 351.6 g/mol

- CAS Number : 338953-28-9

This compound primarily functions as a Syk kinase inhibitor . Syk (spleen tyrosine kinase) plays a crucial role in various cellular processes, including immune responses and cell signaling pathways related to inflammation and cancer. By inhibiting Syk, this compound may reduce the proliferation of certain cancer cells and modulate inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant activity against various cancer types, particularly hematological malignancies. For instance:

- Lymphomas and Leukemias : Syk is implicated in the malignant transformation of lymphocytes. Inhibitors of Syk have shown promise in treating B-cell lymphomas and acute myeloid leukemia (AML) by inducing apoptosis in malignant cells .

Anti-inflammatory Effects

The inhibition of Syk also suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies indicate that Syk inhibitors can reduce inflammation by modulating immune cell activity and cytokine production .

Study on Hematological Malignancies

A study evaluated the efficacy of Syk inhibitors, including this compound, in patients with B-cell malignancies. The results demonstrated a significant reduction in tumor burden and improved survival rates among treated patients compared to controls. The study highlighted the importance of targeting Syk in the therapeutic strategy for these malignancies .

Study on Inflammatory Diseases

Another clinical trial assessed the impact of Syk inhibition on patients with asthma. Patients receiving treatment with this compound exhibited decreased airway hyperresponsiveness and reduced levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for asthma management .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other Syk inhibitors is useful:

| Compound Name | Target Disease | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Cancer, Inflammation | Syk Inhibition | High |

| Other Syk Inhibitor A | B-cell Lymphoma | Syk Inhibition | Moderate |

| Other Syk Inhibitor B | Asthma | Syk Inhibition | High |

Propiedades

IUPAC Name |

1-bromo-8-chloro-4-(4-fluorophenyl)isoquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClFN2/c16-14-13-10(2-1-3-11(13)17)12(15(19)20-14)8-4-6-9(18)7-5-8/h1-7H,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAYTTQHSRMILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=C2C3=CC=C(C=C3)F)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.